molecular formula C14H15N3O4S B2383107 N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851987-87-6

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Cat. No.: B2383107
CAS No.: 851987-87-6
M. Wt: 321.35
InChI Key: ZIJVPNZUKLWWJY-UHFFFAOYSA-N
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Description

N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-methoxy-7-methylbenzo[d]thiazole-2-amine with an appropriate dioxine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator of certain receptors, enhancing their activity. The compound can also inhibit specific enzymes, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide stands out due to its unique structural features, which confer specific biological activities and potential therapeutic applications. Its ability to modulate multiple molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-8-3-4-9(19-2)11-12(8)22-14(15-11)17-16-13(18)10-7-20-5-6-21-10/h3-4,7H,5-6H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJVPNZUKLWWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=COCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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